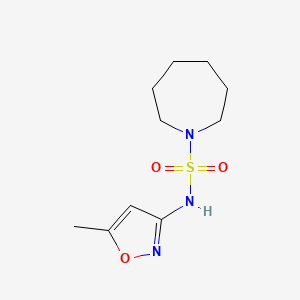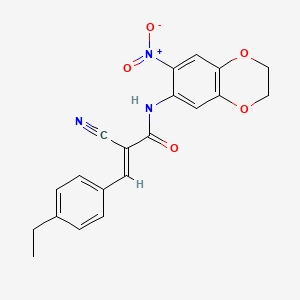![molecular formula C15H21N3O4S B2811215 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034591-63-2](/img/structure/B2811215.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazoles are a sub-family of azole compounds and are aromatic due to their two double bonds and the sulfur lone pair . They are fairly common in pharmacology .
Synthesis Analysis
Thiadiazole-based compounds are often synthesized using various organic chemistry reactions. For instance, a thiadiazole-based covalent triazine framework nanosheet was constructed by introducing an electron-deficient monomer into a 2D framework .Molecular Structure Analysis
The molecular structure of thiadiazole-based compounds is often analyzed using techniques like X-ray diffraction . The structure of the compound can influence its properties, such as fluorescence .Chemical Reactions Analysis
Thiadiazole-based compounds can participate in various chemical reactions. For example, they can be used in the detection of primary aromatic amines (PAAs) through a fluorescence quenching process .Physical And Chemical Properties Analysis
Thiadiazole-based compounds often exhibit high stability, high porosity, and high fluorescence performance . Their properties can be influenced by the specific structure of the compound and the presence of other functional groups.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Heterocyclic compounds, including those with thiadiazole and pyran moieties, are synthesized for potential applications in medicine due to their expected biological activities. These compounds are explored for their hypertensive activity and as transition-state analogue inhibitors of enzymes like xanthine oxidase and guanase, indicating a broad interest in their pharmacological properties N. Kumar & Uday C. Mashelker, 2007; R. B. Meyer & E. B. Skibo, 1979.
Antimicrobial and Antiviral Activities
- Research on analogs of benzo[d]thiazolyl substituted pyrazol-5-ones reveals their promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. Such studies suggest the potential antimicrobial efficacy of compounds within this chemical class M. Palkar et al., 2017.
Synthetic Methodologies and Chemical Properties
- The development of synthetic methodologies for compounds containing thiadiazole and pyran components is a subject of interest. These include the practical synthesis of CCR5 antagonists and other molecules indicating the relevance of such compounds in developing therapeutic agents T. Ikemoto et al., 2005.
Application in Heterocyclic Synthesis
- Novel synthetic routes to produce heterocyclic compounds, including those incorporating thiadiazole and pyran rings, highlight the chemical versatility and potential utility in creating pharmacologically active molecules. These methodologies facilitate the exploration of new compounds with varied biological activities C. B. Vicentini et al., 1994.
Anticancer and COX Inhibition Activities
- The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their evaluation for cytotoxic activity against cancer cell lines showcase the potential therapeutic applications of such molecules. This research direction underscores the interest in exploring the anticancer properties of compounds related to the one L. Deady et al., 2003.
Wirkmechanismus
Target of Action
The compound, also known as N-[2-(1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethyl]oxane-4-carboxamide, is a thiadiazole-based compound . Thiadiazole-based compounds have been extensively researched for their use in photovoltaics or as fluorescent sensors . They are known to interact with primary aromatic amines (PAAs), which are a class of persistent and highly toxic organic pollutants .
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs . This interaction results in a change in the fluorescence properties of the compound, making it an ideal platform for sensing electron-rich PAA molecules .
Biochemical Pathways
The compound’s interaction with PAAs affects the fluorescence properties of the compound, which can be used for the detection of PAAs . The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching .
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance , which suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the detection of PAAs. The compound shows high sensitivity and selectivity for PAA detection, with unprecedented low detection limits . This makes it an excellent fluorescent sensor for PAA detection .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the presence of other amines can affect the compound’s selectivity for PAA detection . The compound has been shown to exhibit high selectivity for paa detection among various amines, including some classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-17-13-4-2-3-5-14(13)18(23(17,20)21)9-8-16-15(19)12-6-10-22-11-7-12/h2-5,12H,6-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYIEAUQOMRDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2811134.png)
![2-((3-(Furan-2-ylmethyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2811136.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2811137.png)

![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)

![Methyl 3-({[4-(4-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2811143.png)


![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2811149.png)
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811150.png)


